![molecular formula C25H31N3O3S B6483769 3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 907988-09-4](/img/structure/B6483769.png)

3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Synthesis Analysis

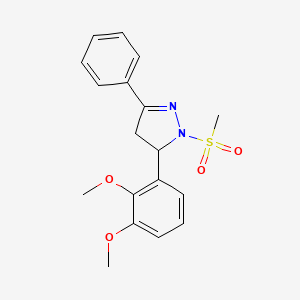

The synthesis of benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of benzylpiperidine consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .Chemical Reactions Analysis

Benzylpiperidine acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .Physical and Chemical Properties Analysis

The empirical formula of benzylpiperidine is C12H17N and it has a molar mass of 175.275 g·mol −1 .作用機序

Target of Action

The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the entry process of HIV-1 . It has been identified as an essential co-receptor for macrophage-tropic (R5) HIV-1 strains .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . It binds to the receptor and inhibits its function, thereby preventing HIV-1 entry into the cells . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The compound’s action primarily affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents the entry of HIV-1 into the cells, thereby inhibiting the progression of the infection .

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 entry into the cells . This can potentially slow down the progression of the infection and provide a therapeutic benefit to individuals with HIV-1 .

将来の方向性

生化学分析

Biochemical Properties

3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells . The interaction between this compound and CCR5 is believed to involve a strong salt-bridge interaction, which anchors the compound to the receptor. Additionally, the compound’s lipophilic groups enhance its binding affinity to CCR5, making it a potential candidate for HIV-1 treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated neuroprotective effects on SH-SY5Y cells, a human neuroblastoma cell line . The compound inhibits AChE-mediated Aβ fibrillogenesis, which is associated with Alzheimer’s disease, by interacting with the AChE peripheral anionic site. This interaction prevents the toxic conformation of Aβ 1–42 and stabilizes the α-helical content, thereby protecting cells from oxidative injury and cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to prevent β-sheet aggregation and fibril formation is a key aspect of its mechanism of action . Molecular docking and simulation studies have shown that the compound can bind to Aβ by inhibiting its toxic conformation and stabilizing the α-helical content. This binding interaction is crucial for its neuroprotective effects, as it prevents the formation of toxic aggregates that can lead to cell death.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown consistent stability and effectiveness in preventing β-sheet aggregation and fibril formation . Long-term studies have demonstrated that the compound maintains its neuroprotective effects, reducing oxidative stress and preventing cell death in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at a dosage of 5 mg/kg, the compound significantly reverses scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with glycine transporter 1 (GlyT1) has been studied as a potential strategy for drug discovery in schizophrenia . By inhibiting GlyT1, the compound can modulate glycine levels, influencing neurotransmitter activity and potentially providing therapeutic benefits.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s ability to penetrate the blood-brain barrier and its selective binding to GlyT1 suggest that it can effectively reach target sites within the central nervous system. This selective distribution is crucial for its potential therapeutic applications, as it ensures that the compound reaches the desired sites of action without causing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the AChE peripheral anionic site suggests that it may localize to regions where AChE is abundant, such as synaptic clefts in the brain. This localization is essential for its neuroprotective effects, as it allows the compound to effectively inhibit AChE-mediated Aβ fibrillogenesis and prevent the formation of toxic aggregates.

特性

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3S/c1-25(2,17-23-26-21-10-6-7-11-22(21)32(30,31)27-23)18-24(29)28-14-12-20(13-15-28)16-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHOYUFXBWUHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenyl)amino]-N-[(3-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483688.png)

![5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483694.png)

![1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B6483705.png)

![N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483712.png)

![{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B6483729.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B6483736.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6483740.png)

![N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6483748.png)

![2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6483754.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6483760.png)

![2-chloro-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6483763.png)